molecular formula C24H30N6O2 B2624465 8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896599-71-6

8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2624465
CAS No.: 896599-71-6
M. Wt: 434.544
InChI Key: HVXWKXCWHBXUEM-UHFFFAOYSA-N
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Description

8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward processing Source . By selectively inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating dopaminergic and glutamatergic signaling pathways Source . Its primary research value lies in its utility as a pharmacological tool for investigating the role of PDE10A in basal ganglia circuitry and its implications for neuropsychiatric disorders. Researchers utilize this compound in preclinical studies to explore potential therapeutic strategies for conditions such as schizophrenia, where PDE10A inhibition has been shown to produce effects in animal models that correlate with antipsychotic efficacy, including the reduction of psychostimulant-induced hyperactivity Source . Furthermore, it serves as a critical compound in the development and validation of novel PET radioligands for non-invasive imaging of PDE10A expression and occupancy in the brain, facilitating translational research in drug discovery Source .

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-4-18-10-6-7-11-19(18)30-17(2)16-29-20-21(25-23(29)30)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11,16H,4-5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXWKXCWHBXUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Variations and Bioactivity

Compound Name 8-Position Substituent 3-Position Substituent Key Bioactivity Reference
Target Compound 2-Ethylphenyl 2-(Piperidin-1-yl)ethyl 5-HT₁A (Ki = 12 nM), PDE4B (IC₅₀ = 0.8 µM), PDE10A (IC₅₀ = 1.2 µM)
8-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione 3-Chlorophenyl-piperazinyl 1,6,7-Trimethyl 5-HT₇ (Ki = 9 nM), D2 (Ki = 15 nM); weaker PDE inhibition (IC₅₀ > 10 µM)
1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-Hydroxyethyl Unsubstituted Minimal receptor binding; primarily metabolized via glucuronidation
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethylimidazo[2,1-f]purine-dione Dihydroisoquinolinylbutyl 1,3-Dimethyl PDE10A (IC₅₀ = 0.3 µM); no significant 5-HT₁A affinity (Ki > 100 nM)

Key Observations :

  • 8-Position : Aromatic substituents (e.g., 2-ethylphenyl, 3-chlorophenyl) enhance 5-HT receptor binding, while aliphatic groups (e.g., hydroxyethyl) reduce activity .
  • 3-Position: Piperidine derivatives (target compound) show balanced PDE/receptor activity, whereas bulkier groups (e.g., dihydroisoquinolinylbutyl) favor PDE selectivity .

Pharmacokinetic and Metabolic Differences

  • Lipophilicity : The 2-ethylphenyl group in the target compound increases logP (~2.8) compared to hydroxyethyl-substituted analogs (logP ~1.5), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Methyl groups at 1- and 7-positions reduce CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 4.2 h) vs. unmethylated analogs (t₁/₂ = 1.5 h) .

Structure–Activity Relationship (SAR) Insights

  • Piperidine vs. Piperazine : Piperidine at the 3-position (target compound) confers higher PDE4B affinity than piperazine derivatives due to reduced steric hindrance .
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) enhance 5-HT₇ affinity but reduce PDE inhibition compared to electron-donating ethylphenyl .

Q & A

Basic: What synthetic strategies are effective for constructing the imidazo[2,1-f]purine-dione core in this compound?

The synthesis of the imidazo[2,1-f]purine-dione scaffold typically involves cyclization reactions between appropriately substituted precursors. For example, derivatives with arylpiperazinylpropyl or phenoxyethyl substituents (as seen in structurally related compounds) are synthesized via nucleophilic substitution or Huisgen cycloaddition reactions. Key steps include:

  • Stepwise alkylation : Introducing the 2-(piperidin-1-yl)ethyl group at position 3 using alkyl halides or Mitsunobu conditions.
  • Cyclization : Employing acid-catalyzed or thermal conditions to form the fused imidazo-purine system.
    Purification often requires column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates .

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?

1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example:

  • Aromatic protons : Signals in the δ 7.0–8.0 ppm range confirm the 2-ethylphenyl group.
  • Piperidinyl protons : Multiplet signals at δ 2.5–3.5 ppm validate the 2-(piperidin-1-yl)ethyl side chain.
  • Methyl groups : Singlets near δ 3.0–3.5 ppm distinguish the 1,7-dimethyl groups.
    Cross-validation with 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (as demonstrated for related purine-diones) provides definitive bond-length and angle data .

Advanced: What computational methods optimize reaction pathways for introducing the 2-ethylphenyl group?

Quantum mechanical calculations (e.g., DFT) can predict regioselectivity and transition-state energies for aryl group introduction. For instance:

  • Reaction path sampling : Identifies low-energy pathways for Friedel-Crafts alkylation or Suzuki-Miyaura coupling at position 7.
  • Solvent effects : COSMO-RS simulations screen solvents to enhance yield (e.g., DMF vs. THF).
    Machine learning models trained on analogous purine syntheses can further narrow optimal conditions (temperature, catalyst loading) .

Advanced: How should researchers address contradictory biological activity data in adenosine receptor assays?

Discrepancies in receptor binding (e.g., Ki values) may arise from assay conditions or stereochemical impurities. Methodological solutions include:

  • Orthogonal assays : Validate results using both radioligand displacement (e.g., [3H]CGS21680) and functional cAMP accumulation assays.
  • Chiral HPLC : Ensure enantiomeric purity of the 2-(piperidin-1-yl)ethyl group, as minor isomers can skew data.
  • Molecular docking : Compare binding poses in A2A vs. A1 receptor models to rationalize selectivity variations .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

The compound’s lipophilic 2-ethylphenyl and piperidinyl groups limit aqueous solubility. Approaches to enhance bioavailability include:

  • Prodrug design : Introduce phosphate or carboxylate groups at the 7-methyl position for transient solubility.
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in physiological buffers.
  • Salt formation : Screen with sulfonic acids (e.g., tosylate) to improve crystallinity and dissolution rates .

Basic: What analytical techniques confirm purity and stability under storage conditions?

  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of the dione moiety) using C18 columns and acetonitrile/water gradients.
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; track changes via UV-Vis (λmax ~270 nm).
  • Karl Fischer titration : Quantifies residual moisture, which accelerates imidazo ring oxidation .

Advanced: How can AI-driven platforms streamline SAR studies for this compound?

AI models integrating QSAR and deep learning predict substituent effects on adenosine receptor affinity:

  • Feature engineering : Descriptors like logP, molar refractivity, and H-bond donors are weighted for regression models.
  • Active learning loops : Prioritize synthesis of derivatives predicted to enhance A2A selectivity by ≥10-fold.
  • High-throughput virtual screening : Libraries of 8-substituted analogs are docked against receptor homology models to identify lead candidates .

Advanced: What mechanistic insights explain the compound’s susceptibility to metabolic oxidation?

The 2-ethylphenyl group is a hotspot for cytochrome P450-mediated hydroxylation. Strategies to mitigate this include:

  • Isotope labeling : Use deuterium at benzylic positions (C-2′) to slow CYP3A4 metabolism.
  • Metabolite identification : LC-MS/MS profiles from liver microsome incubations reveal primary oxidation sites.
  • Structural analogs : Replace the ethyl group with fluorinated or cyclopropyl moieties to block metabolic pathways .

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